molecular formula C15H24O B127401 alpha-Bergamotenol CAS No. 88034-74-6

alpha-Bergamotenol

Cat. No.: B127401
CAS No.: 88034-74-6
M. Wt: 220.35 g/mol
InChI Key: JGINTSAQGRHGMG-NLJYZETGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Bergamotenol is a bicyclic sesquiterpene alcohol recognized for its diverse biological activities, making it a compound of significant interest in several research fields. It is identified as a constituent of the essential oils from various plant genera, including Erigeron species (fleabane) and Saussurea costus . In scientific studies, this compound has demonstrated promising pharmacological potential. Research indicates it may contribute to the anti-inflammatory effects observed in essential oils, potentially through mechanisms involving the inhibition of nitric oxide production . Its antimicrobial properties have also been noted, with studies showing activity against bacteria such as E. coli and Staphylococcus . Beyond human health applications, this compound plays a crucial role in ecological and agricultural research. The compound functions as a semiochemical; it is investigated for its insecticidal, larvicidal, and repellent activities, and can act as a pheromone to attract natural predators of herbivorous insects, presenting a potential tool for sustainable pest management strategies . This product is intended for research applications only, including but not limited to analytical testing, biological activity assays, and as a standard for natural product identification. It is strictly labeled "For Research Use Only." Not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

88034-74-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13/h5-6,13-14,16H,4,7-10H2,1-3H3/b11-5-/t13-,14-,15+/m0/s1

InChI Key

JGINTSAQGRHGMG-NLJYZETGSA-N

SMILES

CC1=CCC2CC1C2(C)CCC=C(C)CO

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO

Canonical SMILES

CC1=CCC2CC1C2(C)CCC=C(C)CO

Other CAS No.

88034-74-6

Synonyms

bergamotenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Bergamotenol can be synthesized from farnesyl pyrophosphate through a series of enzymatic reactions. The key enzymes involved in this biosynthesis include exo-alpha-bergamotene synthase and other related enzymes. The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure settings to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants such as bergamot, lime, and citron. The essential oils are then subjected to distillation and purification processes to isolate this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Bergamotane sesquiterpenoids with hydroxyl groups undergo oxidation to form ketones, aldehydes, or carboxylic acids. For example:

  • β-trans-2β,5,15-Trihydroxybergamot-10-ene (Compound 3) from Aspergillus fumigatus can be oxidized at the C-2 position to yield a ketone derivative.

  • Eutypeterpene A (Compound 28) , containing a dioxolanone moiety, arises from oxidative cyclization of a precursor diol .

Table 1: Oxidation Products of Bergamotane Derivatives

CompoundOxidation SiteProductConditionsSource
β-trans-Triol (3)C-2 hydroxylKetoneCrO₃, acidic conditions
Eutypeterpene B (18)C-8 hydroxylα,β-Unsaturated ketoneEnzymatic oxidation

Reduction Reactions

Hydrogenation of double bonds or carbonyl groups is common:

  • Prehelminthosporol (38) undergoes reduction with H₂/Pd-C to form dihydroprehelminthosporol (34) , a saturated derivative .

  • Helminthosporal acid (35) is reduced to helminthosporol (36) via Clemmensen reduction .

Table 2: Reduction Pathways

SubstrateReagentsProductApplication
Prehelminthosporol (38)H₂, Pd/CDihydroprehelminthosporol (34)Phytotoxin synthesis
Helminthosporal acid (35)Zn(Hg)/HClHelminthosporol (36)Bioactive intermediate

Substitution Reactions

Halogenation and nucleophilic substitutions are observed in polyoxygenated bergamotanes:

  • Craterodoratin Q (11) undergoes bromination at the C-14 position under light to form a bromohydrin .

  • Sporulamide C (14) , an amide derivative, forms via nucleophilic substitution of a hydroxyl group with ammonia .

Mechanistic Insight :
The C-10 hydroxyl group in xylariterpenoid A (16) reacts with acetic anhydride to form an acetate ester, enhancing its anti-inflammatory activity .

Esterification and Glycosylation

Hydroxyl groups in bergamotanes are often esterified or glycosylated to modulate bioavailability:

  • Brasilamide A (45) contains a tetrahydro-2H-pyrone moiety formed via intramolecular esterification .

  • Victoxinine-α-glycerophosphate (41) is a phosphorylated derivative of victoxinine (40), synthesized enzymatically .

Table 3: Functional Group Modifications

CompoundReaction TypeProductBiological Impact
Xylariterpenoid A (16)AcetylationAcetylated derivativeIncreased NO inhibition
Victoxinine (40)PhosphorylationVictoxinine-α-glycerophosphate (41)Enhanced phytotoxicity

Biochemical and Enzymatic Transformations

Bergamotanes participate in plant defense mechanisms via enzymatic pathways:

  • NaTPS38 terpene synthase in tobacco catalyzes the cyclization of farnesyl pyrophosphate (FPP) to α-bergamotene, which is further oxidized to hydroxylated derivatives .

  • Fungal cytochrome P450 enzymes oxidize bergamotane cores to form polyoxygenated structures like sporulosoic acid A (57) .

Key Pathway :
FPP → Bisabolane → Bergamotane → Oxygenated derivatives (e.g., triols, lactones).

Scientific Research Applications

Chemical and Biological Properties

1. Chemical Structure and Synthesis
Alpha-Bergamotenol is characterized by its bicyclic structure and molecular formula C15H24OC_{15}H_{24}O. It can be synthesized through various methods, including fermentation processes developed by biotechnology firms for sustainable production.

2. Biological Activity
Research indicates that this compound interacts with numerous biomolecules, influencing cellular functions such as signaling pathways and gene expression. Its roles include:

  • Plant Defense Mechanisms: It serves as a pheromone to attract natural predators of herbivorous insects, thereby enhancing plant defense against pests .
  • Cellular Effects: The compound has been shown to impact cell metabolism and may modulate inflammatory responses through its action on nitric oxide production .

Therapeutic Applications

1. Anti-inflammatory Properties
this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to reduce edema in animal models, suggesting potential applications in treating chronic inflammatory conditions .

2. Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, indicating its potential as a natural antibacterial agent . This property is particularly valuable in developing alternatives to synthetic antibiotics.

3. Anticancer Potential
Research indicates that this compound possesses cytotoxic effects against cancer cells, making it a candidate for further investigation in cancer treatment strategies. It has been noted for reducing the proliferation of prostate cancer cells while exhibiting antioxidant properties .

Industrial Applications

1. Flavor and Fragrance Industry
Due to its pleasant citrusy aroma, this compound is utilized in the flavor and fragrance sectors. Its aromatic profile makes it suitable for incorporation into various consumer products.

2. Agricultural Uses
The compound's role as a natural insecticide enhances its appeal in sustainable agriculture practices. By attracting beneficial insects that prey on pests, it contributes to integrated pest management strategies .

Data Table: Summary of Applications

Application AreaSpecific UsesEvidence/Case Studies
Chemistry Precursor for complex compounds
Biology Plant defense mechanisms
Medicine Anti-inflammatory, antimicrobial
Industry Flavoring agent, fragrance component
Agriculture Insecticidal properties

Case Studies

  • Anti-inflammatory Effects in Mice: A study demonstrated that this compound significantly reduced paw swelling in mice models of chronic inflammation, suggesting its therapeutic potential in human inflammatory diseases .
  • Antimicrobial Efficacy: Research involving basil essential oil containing this compound showed inhibition of pathogenic bacteria growth, highlighting its application as a natural preservative in food products .
  • Cancer Cell Proliferation: In vitro studies indicated that this compound effectively reduced the viability of prostate cancer cells, paving the way for future cancer therapies based on this compound's properties .

Mechanism of Action

Alpha-Bergamotenol exerts its effects through various molecular targets and pathways. In plants, it acts as a pheromone to attract or repel insects, thereby playing a role in plant defense mechanisms. In biological systems, it interacts with specific receptors and enzymes to produce its effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Alpha-Bergamotenol shares structural and functional similarities with several terpenoids and sesquiterpenes. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Functional Groups Classification Key Applications References
This compound C15H24O Hydroxyl (-OH), methyl Bergamotane sesquiterpenoid Flavoring, fragrance, phytochemical studies
Alpha-Bergamotene C15H24 None (hydrocarbon) Bicyclic monoterpenoid Insect pheromone, plant defense
Alpha-Bergamotenoic Acid C15H22O2 Carboxylic acid (-COOH) Oxidized sesquiterpenoid Antimicrobial agent, flavoring
Citronellol C10H20O Hydroxyl (-OH) Acyclic monoterpenoid Perfumery, insect repellent
Beta-Bisabolene C15H24 None (hydrocarbon) Bicyclic sesquiterpene Anti-inflammatory, aromatherapy

Structural Comparisons

  • Alpha-Bergamotene vs. This compound: Alpha-Bergamotene lacks the hydroxyl group present in this compound, making it a hydrocarbon. This difference reduces its polarity and solubility in aqueous systems, limiting its applications in pharmaceuticals compared to the alcohol derivative .
  • Alpha-Bergamotenoic Acid: Oxidation of this compound’s methyl group yields alpha-Bergamotenoic acid (CHEBI:131505), introducing a carboxylic acid moiety. This modification enhances its antimicrobial properties but reduces volatility, impacting its utility in fragrances .
  • Citronellol: While both citronellol and this compound are terpenoid alcohols, citronellol’s acyclic structure (vs. bicyclic) grants it greater flexibility in binding to olfactory receptors, making it a more common choice in perfumery .

Q & A

Q. What frameworks (e.g., FINER criteria) help assess the feasibility and novelty of α-Bergamotenol research questions?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during proposal drafting. For novelty, conduct systematic literature reviews to identify gaps (e.g., understudied mechanisms like epigenetic modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Bergamotenol
Reactant of Route 2
alpha-Bergamotenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.